molecular formula C10H14O3 B14603475 Methyl 3-acetyl-3-methylhex-5-ynoate CAS No. 61031-99-0

Methyl 3-acetyl-3-methylhex-5-ynoate

Cat. No.: B14603475
CAS No.: 61031-99-0
M. Wt: 182.22 g/mol
InChI Key: XSHZBFOQEMGHEV-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-3-methylhex-5-ynoate is an organic compound with the molecular formula C10H14O3. It is a derivative of hexynoic acid and features both an acetyl group and a methyl group attached to the hexynoate backbone. This compound is of interest due to its unique structure, which includes a triple bond, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-3-methylhex-5-ynoate typically involves the alkylation of a suitable precursor. One common method is the reaction of 3-methylhex-5-ynoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-3-methylhex-5-ynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation can reduce the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Methyl 3-acetyl-3-methylhex-5-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-3-methylhex-5-ynoate involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in cycloaddition reactions, forming cyclic compounds. The acetyl group can undergo hydrolysis, releasing acetic acid and forming a more reactive intermediate that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-acetyl-3-methylpent-4-ynoate
  • Methyl 3-acetyl-3-methylbut-3-ynoate
  • Methyl 3-acetyl-3-methylprop-2-ynoate

Uniqueness

Methyl 3-acetyl-3-methylhex-5-ynoate is unique due to its longer carbon chain and the presence of both an acetyl and a methyl group, which provide distinct reactivity patterns compared to shorter-chain analogs. This makes it a valuable compound for studying the effects of chain length and functional group positioning on chemical reactivity and biological activity.

Properties

CAS No.

61031-99-0

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 3-acetyl-3-methylhex-5-ynoate

InChI

InChI=1S/C10H14O3/c1-5-6-10(3,8(2)11)7-9(12)13-4/h1H,6-7H2,2-4H3

InChI Key

XSHZBFOQEMGHEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(CC#C)CC(=O)OC

Origin of Product

United States

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